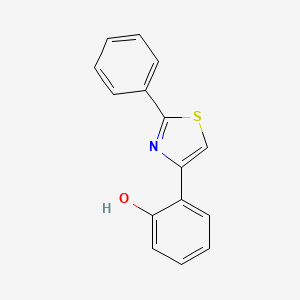

2-(2-Phenyl-1,3-thiazol-4-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenyl-1,3-thiazol-4-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NOS/c17-14-9-5-4-8-12(14)13-10-18-15(16-13)11-6-2-1-3-7-11/h1-10,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKJZZUIEDNJRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Versatile Thiazole Scaffold: a Cornerstone in Medicinal Chemistry and Materials Science

The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in the development of therapeutic agents and advanced materials. globalresearchonline.net Its prevalence in numerous FDA-approved drugs underscores its importance in medicinal chemistry. dergipark.org.tr Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. globalresearchonline.net The structural rigidity and potential for diverse substitutions on the thiazole ring allow for the fine-tuning of its pharmacological profile, making it a versatile building block in drug discovery. globalresearchonline.net

In the realm of materials science, the aromatic nature and electron-rich characteristics of the thiazole ring contribute to the development of novel organic materials with interesting photophysical and electronic properties. These characteristics are exploited in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.

Phenolic Moieties: Essential Components in Advanced Organic Compounds and Bioactive Systems

Phenols, characterized by a hydroxyl group directly attached to an aromatic ring, are ubiquitous in nature and are fundamental to the structure and function of many bioactive molecules. mdpi.com The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility, binding affinity to biological targets, and antioxidant properties. mdpi.com The ability of the phenolic hydroxyl group to scavenge free radicals is a key mechanism behind the antioxidant activity of many natural and synthetic compounds, which is crucial in combating oxidative stress-related diseases. nih.govsemanticscholar.org

Furthermore, phenolic moieties are integral to the design of advanced organic compounds, including polymers, dyes, and stabilizers. Their reactivity allows for a wide range of chemical modifications, enabling the synthesis of complex molecular architectures with tailored properties. rhhz.net

The Scientific Imperative for Investigating 2 2 Phenyl 1,3 Thiazol 4 Yl Phenol and Its Analogues

Classical and Contemporary Approaches to 1,3-Thiazole Ring Formation

The formation of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with numerous methods available to construct this valuable scaffold. These approaches range from historical, well-established reactions to modern, highly efficient domino and multicomponent processes.

Hantzsch Thiazole Synthesis: Historical Context and Modern Adaptations

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is the most traditional and widely recognized method for constructing a thiazole ring. encyclopedia.pubnih.govsynarchive.com The classical approach involves the cyclocondensation reaction between an α-halocarbonyl compound (such as an α-haloketone) and a thioamide. encyclopedia.pubsynarchive.comchim.it This reaction reliably produces 1,3-thiazoles with various alkyl, aryl, or heterocyclic substituents in good to excellent yields. researchgate.net For instance, the reaction of an appropriate α-haloketone with thiobenzamide (B147508) would be a direct route to the 2-phenyl-thiazole core of the target molecule. Similarly, reacting α-bromoarylethanones with thiourea (B124793) can yield 2-amino-4-aryl thiazoles. chim.it

The mechanism of the Hantzsch synthesis involves the initial nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. sci-hub.seresearchgate.net

While the Hantzsch synthesis is robust, the classical conditions often require long reaction times (up to 24-25 hours) and the use of volatile organic solvents in reflux conditions, which can lead to lower yields and environmental concerns. scispace.com To address these limitations, numerous modern adaptations have been developed. These modifications focus on improving efficiency, yield, and the environmental footprint of the synthesis.

Modern adaptations include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes, often leading to higher yields and cleaner reactions. encyclopedia.puborganic-chemistry.orgfigshare.com

Solvent-Free Conditions : Performing the reaction by grinding the reactants together in a mortar and pestle at room temperature eliminates the need for hazardous solvents, aligning with the principles of green chemistry. scispace.comresearchgate.net This method has been shown to be highly effective for the one-pot synthesis of substituted thiazole derivatives. scispace.com

Catalyst-Free Domino Reactions : Efficient, catalyst-free multicomponent domino reactions have been developed, for example, by reacting arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in aqueous media under microwave heating. rsc.orgbepls.com

Silica-Supported Catalysts : The use of reusable catalysts like silica-supported tungstosilisic acid under ultrasonic irradiation provides an efficient and green alternative for synthesizing Hantzsch thiazole derivatives. mdpi.com

These modern approaches not only enhance the practicality and efficiency of the Hantzsch synthesis but also expand its applicability to a wider range of substrates. scispace.comrsc.org

Table 1: Comparison of Classical vs. Modern Hantzsch Thiazole Synthesis Conditions

| Feature | Classical Hantzsch Method | Modern Adaptations |

|---|---|---|

| Heating | Conventional reflux | Microwave irradiation, Ultrasonic irradiation |

| Reaction Time | Hours (e.g., 5-25 hours) scispace.com | Minutes (e.g., 30-175 seconds) encyclopedia.pubscispace.com |

| Solvent | Organic solvents (e.g., ethanol (B145695), DMF) chim.itscispace.com | Solvent-free grinding, Water scispace.comrsc.orgbepls.com |

| Catalyst | Often none, or basic/acidic conditions | Reusable solid-supported catalysts (e.g., SiW) mdpi.com |

| Yields | Often low to moderate scispace.com | Good to excellent encyclopedia.pubscispace.com |

| Procedure | Standard work-up | Simple filtration, Minimal purification scispace.comorganic-chemistry.org |

Alternative Cyclization Strategies for Thiazole Core Construction

Beyond the Hantzsch synthesis, several other methods are available for constructing the thiazole core, each offering unique advantages in terms of substrate scope and substitution patterns.

Gabriel Thiazole Synthesis : This method involves the cyclization of α-acylaminoketones with a stoichiometric amount of a thionating agent like phosphorus pentasulfide, typically at high temperatures. encyclopedia.pubnih.govanalis.com.my It provides a route to 2,5-disubstituted thiazole derivatives. analis.com.my A solid-phase adaptation of the Robinson-Gabriel synthesis has also been developed, using trifluoroacetic anhydride (B1165640) as a cyclodehydrating agent. kuey.net

Cook-Heilbron Thiazole Synthesis : Discovered in 1947, this synthesis is particularly useful for preparing 5-aminothiazoles. wikipedia.org It involves the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions at room temperature. wikipedia.orgpharmaguideline.comyoutube.com The choice of starting materials allows for variation in the substituents at the 2nd and 4th positions of the thiazole ring. wikipedia.org

Domino and Multicomponent Reactions (MCRs) : These modern strategies offer high efficiency by combining multiple bond-forming events in a single pot without isolating intermediates. benthamdirect.comnih.gov A number of domino reactions for thiazole synthesis have been developed, including a catalyst-free, on-water, microwave-assisted reaction of arylglyoxals, 1,3-dicarbonyls, and thioamides to produce trisubstituted thiazoles. rsc.orgbepls.com Another example is the domino alkylation-cyclization of propargyl bromides with thioureas under microwave irradiation to yield 2-aminothiazoles quickly and in high yields. organic-chemistry.org

Functionalization Techniques for the Phenolic and Phenyl Moieties

The synthesis of this compound requires not only the formation of the thiazole ring but also the correct placement and potential modification of the phenyl and phenolic groups.

Regioselective Functionalization of the Phenolic Ring

Phenols are common building blocks, but their direct and selective C–H functionalization can be challenging. mdpi.comnih.gov The hydroxyl group is a strong activating group that directs electrophilic substitution primarily to the ortho and para positions. Achieving regioselectivity, especially for more complex transformations, often requires specific strategies. chinesechemsoc.org

Recent advances have provided powerful tools for the site-selective C–H functionalization of free phenols, which is crucial for synthesizing derivatives of the target compound. mdpi.comnih.gov These methods can be broadly categorized by the position they target:

Ortho-Selective Functionalization : This is often achieved using directing groups that coordinate to a metal catalyst and the phenolic oxygen, positioning the reaction at the adjacent C-H bond. For example, borane (B79455) catalysts have been used for the ortho-C–H insertion of phenols with α-diazoesters, where a hydrogen bond between the catalyst and the hydroxyl group directs the selectivity. chinesechemsoc.org

Para-Selective Functionalization : Achieving para-selectivity can be more difficult as it often competes with the electronically favored ortho position. However, specific catalytic systems have been developed to favor this position. For instance, a gold-catalyzed C-H bond functionalization of free phenols with haloalkynes was developed that provides excellent para-selectivity at room temperature. mdpi.comresearchgate.net

Meta-Selective Functionalization : This is the most challenging position to functionalize directly. It typically requires sophisticated directing group strategies that create a large macrocyclic intermediate to position the catalyst for meta-C-H activation.

These advanced functionalization techniques allow for the late-stage modification of the phenolic ring, enabling the synthesis of a diverse library of this compound analogues with varied substitution patterns. mdpi.com

Cross-Coupling Reactions for Aryl-Thiazole Linkage Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, including the aryl-thiazole linkage. researchgate.net The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a particularly powerful and widely used method due to its mild conditions and high functional group tolerance. thieme.de

To synthesize the this compound skeleton, one could envision two primary Suzuki-Miyaura strategies:

Coupling a 4-halothiazole derivative with a phenylboronic acid.

Coupling a 4-thiazoleboronic acid or ester with a phenyl halide.

A systematic study on the Suzuki-Miyaura coupling of thiazoleboronic esters demonstrated that the reaction is effective for creating aryl-thiazole bonds at both the 4- and 5-positions of the thiazole ring. researchgate.net The success and yield of these couplings can depend on the specific position on the thiazole ring and the reaction conditions, with hydrolysis of the boronic acid sometimes being a competing side reaction. researchgate.net Other cross-coupling reactions, such as Stille coupling (using organotin reagents) and decarboxylative cross-coupling of thiazole carboxylic acids with aryl halides, also provide viable routes for the arylation of thiazoles. researchgate.netacs.org

Table 2: Selected Palladium-Catalyzed Cross-Coupling Reactions for Thiazole Arylation

| Reaction Name | Nucleophile | Electrophile | Catalyst System (Example) | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | Organohalide (e.g., Thiazole-Br) | Pd(0) catalyst, base (e.g., K₂CO₃) thieme.de | Mild conditions, high functional group tolerance, commercially available reagents. thieme.de |

| Stille | Organotin (e.g., Ar-SnBu₃) | Organohalide (e.g., Thiazole-Br) | Pd(0) catalyst researchgate.net | Tolerant of many functional groups, but tin reagents are toxic. |

| Decarboxylative Coupling | Thiazole-carboxylic acid | Aryl halide (e.g., Ar-I) | Bimetallic system (e.g., Pd catalyst and Ag₂CO₃) acs.org | Avoids the need to pre-form organometallic reagents from the thiazole. acs.org |

| Direct Arylation | Arene C-H bond | Thiazole-halide | Pd(0) catalyst | Atom-economical, avoids pre-functionalization of the arene. nih.gov |

Recent Advances in Convergent Synthesis of this compound Derivatives

Convergent synthesis is a strategy that involves preparing separate fragments of a target molecule and then coupling them together in the final stages. This approach is often more efficient and higher-yielding than a linear synthesis where the main molecular backbone is built step-by-step. For a molecule like this compound, a convergent approach would involve the separate synthesis of a functionalized phenol fragment and a 2-phenylthiazole (B155284) fragment, followed by their coupling.

Recent research has highlighted the power of convergent strategies for creating complex thiazole-containing molecules. For example, a convergent synthesis of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles was developed as potent microtubule targeting agents. acs.org Another study detailed a convergent process for synthesizing thiazole-oxadiazole hybrids by first preparing electrophilic bromo-propanamide-thiazole intermediates and coupling them with various 5-aryl-1,3,4-oxadiazole-2-thiols. nih.gov

A plausible convergent synthesis for the target compound could involve:

Fragment 1 Synthesis : Preparation of a 2-phenyl-4-(halomethyl)thiazole or a similar electrophilic fragment via a Hantzsch reaction between thiobenzamide and a 1,3-dihaloacetone.

Fragment 2 Synthesis : Preparation of a suitable phenol nucleophile.

Coupling : Joining the two fragments, for example, via a nucleophilic substitution or a cross-coupling reaction, to form the final this compound structure.

Such convergent strategies, especially when combined with modern multicomponent and cross-coupling reactions, provide a highly flexible and efficient platform for the synthesis of this compound and a diverse array of its structural analogues for further research.

One-Pot Synthesis Protocols and Multicomponent Reactions

One-pot syntheses and multicomponent reactions (MCRs) have become powerful tools in organic synthesis, offering significant advantages such as reduced reaction times, simplified purification processes, and increased atomic economy. nih.govyildiz.edu.tr These approaches allow for the construction of complex molecules like thiazole derivatives in a single step from readily available starting materials. nih.govresearchgate.net

A common strategy for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. This can be adapted into a one-pot, solvent-free method. smolecule.comscispace.com For instance, thiazole derivatives can be prepared through a one-pot condensation of α-haloketones, thiourea, and substituted o-hydroxybenzaldehyde under solvent-free conditions, achieving high yields of 85-95%. scispace.com This is a significant improvement over classical methods in ethanol at reflux temperature, which result in poorer yields of 60-70%. scispace.com

Multicomponent reactions are particularly efficient for generating libraries of structurally diverse thiazole analogues. A three-component reaction involving an aldehyde, phenol, and thiazolidine-2,4-dione can produce chromeno-thiazolone derivatives in good to excellent yields. academie-sciences.fr Similarly, 2-hydrazonyl-4-phenylthiazoles have been synthesized via a one-pot reaction, with specific derivatives being produced in high yields (87-96%) within 60-90 minutes. d-nb.info Another example involves the synthesis of 1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthols through a condensation reaction of 2-aminothiazole, aromatic aldehydes, and 2-naphthol. yildiz.edu.tr

The reaction conditions for these one-pot syntheses can be optimized to improve yields and reaction times. Solvents such as dioxane, N,N–dimethylformamide (DMF), acetonitrile (B52724) (CH3CN), and dimethylsulfoxide (DMSO) have been found suitable for certain multicomponent reactions. academie-sciences.fr

| Product Class | Reactants | Method | Yield | Ref |

| Substituted Thiazole Derivatives | α-haloketones, thiourea, o-hydroxybenzaldehyde | One-pot, solvent-free | 85-95% | scispace.com |

| 2-Hydrazonyl-4-phenylthiazoles | Various precursors | One-pot | 87-96% | d-nb.info |

| 9-Phenyl-3,9-dihydro-chromeno[2,3-d]thiazol-2-one | Thiazolidine-2,4-dione, benzaldehyde, phenol | One-pot, three-component | 89% | academie-sciences.fr |

Green Chemistry Principles Applied to Synthesis (e.g., Microwave-Assisted, Solvent-Free Methods)

The application of green chemistry principles to the synthesis of thiazole derivatives aims to reduce the environmental impact of chemical processes. Key strategies include the use of microwave irradiation and solvent-free reaction conditions, which often lead to shorter reaction times, higher yields, and reduced waste. derpharmachemica.comasianpubs.org

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a highly effective method for accelerating chemical reactions. nih.govresearchgate.net For the synthesis of thiazole derivatives, microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving yields. nih.govnih.gov For example, the synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles, a related heterocyclic system, was achieved in 15 minutes with a 95% yield under microwave irradiation, compared to 12 hours and a 91% yield with conventional heating. nih.gov Similarly, the synthesis of 4-Aryl-2-hydrazinothiazole derivatives using microwave irradiation without a solvent was completed in 1.5-2 minutes, a significant improvement over the 2-hour reflux required by conventional methods. derpharmachemica.com The synthesis of various other thiazole and related heterocyclic compounds has also been shown to be more efficient under microwave conditions. asianpubs.orgresearchgate.net

Solvent-Free Synthesis:

Conducting reactions without a solvent, or "neat," is a cornerstone of green chemistry. This approach minimizes the use of volatile organic compounds, which are often hazardous and contribute to pollution. Solvent-free, one-pot methods have been successfully applied to the synthesis of this compound and its analogues. smolecule.comscispace.com For example, grinding a mixture of an α-haloketone and thiourea with a few drops of ethanol, followed by the addition of o-hydroxybenzaldehyde, at room temperature yields the desired thiazole derivatives in high yields. scispace.com This method is not only environmentally friendly but also features a simple work-up procedure, making it an economical and waste-free process. scispace.com The synthesis of 1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthols has also been achieved under solvent-free conditions, promoted by ultrasound irradiation. yildiz.edu.tr

| Synthesis Method | Compound Type | Reaction Time (Microwave) | Reaction Time (Conventional) | Yield (Microwave) | Yield (Conventional) | Ref |

| Microwave-Assisted | 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles | 15 min | 12 h | 95% | 91% | nih.gov |

| Solvent-Free Microwave | 4-Aryl-2-hydrazinothiazole derivatives | 1.5-2 min | 2 h | - | - | derpharmachemica.com |

| Solvent-Free Grinding | Substituted Thiazole Derivatives | - | - | 85-95% | 60-70% | scispace.com |

| Microwave-Assisted | 2-(substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles | - | - | Excellent | - | asianpubs.org |

Influence of Substituent Variation on the Thiazole Ring (C2, C4, C5)

The thiazole ring offers multiple positions (C2, C4, and C5) for substitution, and modifications at these sites can significantly impact the biological activity of the resulting derivatives.

C2-Position: The C2 position of the thiazole ring is highly reactive and serves as a key point for introducing diverse functionalities. mdpi.com For instance, the introduction of a hydrazone linkage at the C2 position of 4-phenyl-1,3-thiazole derivatives has been shown to enhance their antifungal potency. mdpi.com This enhancement is attributed to increased lipophilicity, which facilitates better penetration of the fungal cell membrane. mdpi.com Furthermore, the nature of the substituent at the C2 position can dictate the mechanism of action. In a series of thiazolyl–catechol compounds, the substituent at the C2 position was found to influence both antioxidant and cytotoxic activities. nih.gov

C4-Position: The C4 position is another critical site for modification. In a study of 1,3-thiazole based organoboron complexes, the influence of substituents at the C4 position on their photophysical properties was investigated. acs.org The introduction of both electron-donating and electron-accepting groups at this position led to the development of a donor-acceptor system with interesting electronic properties. acs.org

C5-Position: While less commonly explored than the C2 and C4 positions, substitution at the C5 position can also modulate biological activity. For example, in a series of 2-amino-1,3,4-thiadiazole (B1665364) derivatives, which are bioisosteres of thiazoles, substitution at the C5 position with a dihydropyrimidine (B8664642) moiety resulted in compounds with moderate antibacterial activity. nih.gov

The following table summarizes the influence of substituent variations on the thiazole ring:

| Position | Substituent | Effect | Reference |

| C2 | Hydrazone linkage | Enhanced antifungal activity | mdpi.com |

| C2 | Electron-donating/withdrawing groups | Modulated antioxidant and cytotoxic activities | nih.gov |

| C4 | Electron-donating/withdrawing groups | Altered photophysical and electronic properties | acs.org |

| C5 | Dihydropyrimidine moiety | Moderate antibacterial activity | nih.gov |

Impact of Aromatic Substitutions on the Phenyl Ring (Ortho, Meta, Para)

The substitution pattern on the phenyl ring attached to the thiazole core plays a pivotal role in determining the pharmacological profile of this compound derivatives.

Para-Substitution: The para-position of the phenyl ring is a frequent site for modification. In a series of thiazole derivatives, a p-hydroxy substituent was found to be crucial for good activity against Staphylococcus aureus. jrespharm.com Conversely, a p-nitro group resulted in exceptional activity against Bacillus subtilis. jrespharm.com The presence of an electron-withdrawing bromine atom at the para-position of the phenyl ring was found to be essential for the antimicrobial activity of certain thiazole derivatives. mdpi.com

Ortho- and Meta-Substitutions: While para-substitution is more common, ortho and meta substitutions also significantly influence activity. For instance, o-chloro and 3-OH, 4-OCH3 substituted derivatives exhibited moderate antibacterial activity. jrespharm.com The position of a hydroxyl group (ortho, meta, or para) on the phenyl ring of 5-dimethylaminomethylidene-4-phenylamino-1,3-thiazol-2(5H)-ones was found to influence the electronic effects and conformational freedom of the molecules. bohrium.com

The table below outlines the impact of aromatic substitutions on the phenyl ring:

| Position | Substituent | Effect | Reference |

| Para | p-hydroxy | Good activity against S. aureus | jrespharm.com |

| Para | p-nitro | Exceptional activity against B. subtilis | jrespharm.com |

| Para | Bromine | Essential for antimicrobial activity | mdpi.com |

| Ortho | o-chloro | Moderate antibacterial activity | jrespharm.com |

| Meta/Para | 3-OH, 4-OCH3 | Moderate antibacterial activity | jrespharm.com |

| Ortho, Meta, Para | Hydroxyl | Influences electronic effects and conformation | bohrium.com |

Conformational Analysis and its Implications for Intermolecular Interactions

The three-dimensional conformation of this compound derivatives is a key determinant of their ability to interact with biological targets. The relative orientation of the phenyl and thiazole rings, as well as the conformation of any substituents, can significantly affect intermolecular interactions such as hydrogen bonding and π-π stacking.

The planarity between the phenyl and thiazole rings can also be a critical factor. A more planar conformation can enhance π-π stacking interactions with aromatic residues in a protein's active site, potentially leading to increased binding affinity and biological activity. The introduction of bulky substituents can force a non-planar conformation, which may be either beneficial or detrimental depending on the specific target.

Electronic Effects of Functional Group Modifications on Reactivity and Molecular Properties

Density Functional Theory (DFT) calculations are often employed to study the electronic effects of substituents. For example, in a study of 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives, DFT calculations were used to determine various electronic and energetic descriptors, such as HOMO-LUMO energy gaps, ionization potential, and electron affinity. bohrium.com These calculations revealed that derivatives with HOMO energy values closer to zero exhibited better antioxidant activities. bohrium.com

The introduction of electron-withdrawing groups, such as nitro or halogen moieties, can increase the acidity of the phenolic proton and enhance the molecule's ability to act as a hydrogen bond donor. Conversely, electron-donating groups, such as methyl or methoxy (B1213986) groups, can increase the electron density on the aromatic rings, potentially enhancing their reactivity in electrophilic aromatic substitution reactions.

The following table illustrates the electronic effects of functional group modifications:

| Functional Group | Electronic Effect | Impact on Molecular Properties | Reference |

| Electron-donating (e.g., -CH3, -OH) | Increases electron density | Enhances reactivity in electrophilic substitution | shd-pub.org.rs |

| Electron-withdrawing (e.g., -NO2, -Cl, -CF3) | Decreases electron density | Increases acidity of phenolic proton | shd-pub.org.rs |

| Electron-donating/withdrawing | Alters HOMO-LUMO energy gap | Modulates antioxidant activity | bohrium.com |

Mechanistic Investigations of Molecular Interactions of 2 2 Phenyl 1,3 Thiazol 4 Yl Phenol

Elucidation of Biological Target Engagements (In Vitro)

This section explores the in vitro studies aimed at understanding the interactions of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol with biological targets.

Enzyme Inhibition Kinetics and Selectivity Profiling (In Vitro, e.g., Lanosterol (B1674476) C14α-demethylase)

A review of the scientific literature did not yield specific data on the enzyme inhibition kinetics or selectivity profile for this compound. While related thiazole (B1198619) derivatives have been investigated as inhibitors of various enzymes, including lanosterol C14α-demethylase, no studies detailing the IC50 values, kinetic parameters (such as Ki, Vmax, or Km), or selectivity against a panel of enzymes for this particular compound could be identified. Research on other 4-phenyl-1,3-thiazole derivatives has indicated potential anti-Candida activity through the inhibition of fungal lanosterol C14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis. mdpi.com However, specific kinetic data for this compound is not available in the reviewed sources.

Receptor Binding Studies and Ligand-Target Specificity (In Vitro)

No specific receptor binding studies or data on the ligand-target specificity for this compound were found in the available scientific literature. Consequently, information regarding its affinity for specific biological receptors, dissociation constants (Kd), or competitive binding profiles is not available.

Cell-Based Assays for Mechanistic Pathway Analysis (In Vitro)

There is no specific information available from cell-based assays to elucidate the mechanistic pathways affected by this compound. Studies on related phenolic thiazole compounds have explored their effects on cell integrity and cytotoxicity in cell lines such as HaCaT human keratinocytes. nih.gov However, detailed mechanistic pathway analyses for the specific compound this compound, including its effects on signaling cascades, gene expression, or other cellular processes, have not been reported in the reviewed literature.

Exploration of Metal Ion Chelation Properties and Bi-functional Ligand Design

This section focuses on the investigation of the metal ion chelation capabilities of this compound and its potential as a bi-functional ligand.

Spectroscopic Studies of Ligand-Metal Complexes

No spectroscopic studies detailing the formation of metal complexes with this compound were identified in the scientific literature. While research has been conducted on the metal complexes of similar structures, such as 2-amino-4-(p-hydroxy phenyl)thiazole, which have been characterized using IR and electronic spectroscopy to determine coordination sites, no such data exists for the title compound. discoveryjournals.org Therefore, information regarding the stoichiometry, stability constants, or spectroscopic shifts (e.g., in UV-Vis, IR, or NMR spectra) upon complexation with metal ions for this compound is not available.

Photophysical Mechanisms and Luminescence Properties

The photophysical behavior of this compound is governed by a series of intricate molecular interactions and excited-state phenomena. These processes, including fluorescence quenching, enhancement, and intramolecular proton transfer, are critical in defining the compound's luminescence characteristics and its potential applications as a fluorescent probe and in materials science. The interplay of these mechanisms dictates the efficiency and nature of light emission from the molecule upon excitation.

Fluorescence Quenching and Enhancement Studies

The fluorescence intensity of this compound can be significantly influenced by its molecular environment and aggregation state, leading to either quenching or enhancement of its emission.

Fluorescence Quenching:

Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms. In derivatives of the closely related 2-(2'-hydroxyphenyl)benzothiazole (HBT), fluorescence quenching can be induced by the disruption of intramolecular hydrogen bonds. For instance, the introduction of a dimethylphosphinothionyl group to the hydroxyl moiety in an HBT derivative has been shown to effectively quench fluorescence. This quenching is attributed to a photoinduced electron transfer (PET) mechanism, where the excited electron is transferred from the electron-donating hydroxyphenyl-benzothiazole moiety to the electron-accepting dimethylphosphinothionyl group. researchgate.netnih.gov This process provides a non-radiative pathway for the excited state to return to the ground state, thus reducing the fluorescence output. researchgate.netnih.gov

In some thiazole-containing systems, quenching is also observed in polar solvents. This can be attributed to the formation of a twisted intramolecular charge transfer (TICT) state in the excited state, which often has a non-radiative decay pathway. For example, certain thiazolo[5,4-d]thiazole (B1587360) fluorophores exhibit near-complete fluorescence quenching in polar media due to the formation of a planar intramolecular charge transfer excited state that is efficiently quenched. nih.gov

Fluorescence Enhancement:

Conversely, fluorescence enhancement in o-hydroxyphenyl systems is often linked to the phenomenon of aggregation-induced emission enhancement (AIEE). This effect is observed in compounds that are weakly fluorescent in solution but become highly emissive upon aggregation. The underlying mechanism for AIEE in HBT-based compounds is the restriction of intramolecular motion in the aggregated state. In solution, the molecule can undergo low-frequency torsional motions that provide a non-radiative decay pathway. However, in the solid state or in aggregates, these motions are restricted, which blocks the non-radiative channels and promotes radiative decay, leading to enhanced fluorescence. nih.gov

Another mechanism for fluorescence enhancement is the inhibition of a quenching process. For example, in systems where excited-state intramolecular proton transfer (ESIPT) is the dominant deactivation pathway, protonating the nitrogen atom of the thiazole ring can inhibit ESIPT. This inhibition can lead to a "switch-on" of fluorescence from the enol form of the molecule. chemicalbook.com

The following table summarizes the photophysical properties of a related 2-(2'-hydroxyphenyl)benzothiazole derivative in different solvents, illustrating the influence of the environment on its emission.

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

| Dichloromethane | 388 | 530 | 7832 |

| Tetrahydrofuran | 387 | 533 | 8057 |

| Acetonitrile (B52724) | 384 | 544 | 8683 |

| Methanol | 382 | 556 | 9371 |

This data is for a 2-(2'-hydroxyphenyl)benzothiazole derivative and is intended to be illustrative of the solvatochromic behavior expected for this compound.

Intramolecular Proton Transfer Mechanisms in o-Hydroxyphenyl Systems

A key photophysical process in this compound and related o-hydroxyphenyl systems is excited-state intramolecular proton transfer (ESIPT). This process involves the transfer of a proton from the hydroxyl group (proton donor) to the nitrogen atom of the thiazole ring (proton acceptor) upon photoexcitation.

Upon absorption of light, the molecule is promoted to an excited electronic state (enol form, E). In this excited state, the acidity of the phenolic proton increases, and the basicity of the thiazole nitrogen also increases. This change in electronic distribution facilitates an ultrafast transfer of the proton through a pre-existing intramolecular hydrogen bond, forming an excited-state keto tautomer (K). researchgate.netnih.gov This tautomer is electronically and structurally distinct from the enol form.

The keto tautomer then relaxes to its ground state (K) via fluorescence, emitting a photon of lower energy (longer wavelength) compared to the absorption wavelength. This results in a characteristically large Stokes shift, which is a significant difference between the absorption and emission maxima. chemicalbook.com Finally, the keto form in the ground state is unstable and rapidly reverts to the more stable enol form (E) through a back proton transfer, completing the photocycle.

The efficiency and dynamics of the ESIPT process are influenced by several factors, including the strength of the intramolecular hydrogen bond and the molecular geometry. Theoretical studies on related 2-(2'-hydroxyphenyl)thiazole derivatives have shown that the intramolecular hydrogen bond is enhanced in the first excited state, which favors the ESIPT process. researchgate.net The presence of electron-donating or electron-withdrawing substituents on the phenyl or thiazole rings can also modulate the ESIPT process by altering the acidity of the phenol (B47542) and the basicity of the thiazole nitrogen.

The potential energy surfaces of the ground and excited states are crucial in understanding the ESIPT mechanism. A low energy barrier in the excited state for the proton transfer from the enol to the keto form is a prerequisite for an efficient ESIPT process. researchgate.net

The table below presents theoretical data for a 2-(2'-hydroxyphenyl)thiazole derivative, illustrating the changes in key bond lengths upon excitation, which are indicative of the strengthening of the intramolecular hydrogen bond that drives ESIPT.

| State | O-H Bond Length (Å) | H...N Bond Length (Å) | O...N Distance (Å) |

| Ground State (S₀) | 0.98 | 1.85 | 2.73 |

| Excited State (S₁) | 1.02 | 1.65 | 2.67 |

This data is based on theoretical calculations for a related 2-(2'-hydroxyphenyl)thiazole derivative and serves to illustrate the expected geometric changes in this compound upon excitation.

Computational Chemistry and in Silico Modeling of 2 2 Phenyl 1,3 Thiazol 4 Yl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally tractable approach to predict a wide range of molecular properties with considerable accuracy. For 2-(2-phenyl-1,3-thiazol-4-yl)phenol, DFT calculations are instrumental in understanding its intrinsic electronic characteristics, which are fundamental to its reactivity and potential biological activity. These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between computational cost and accuracy shd-pub.org.rsresearchgate.net.

HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity shd-pub.org.rsresearchgate.net.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap is indicative of a more reactive molecule that is more prone to chemical reactions researchgate.net. For thiazole (B1198619) derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituents on the phenyl and thiazole rings shd-pub.org.rs. Theoretical studies on similar phenolic thiazole compounds allow for the prediction of these properties for this compound. The presence of both electron-donating (phenol) and electron-withdrawing or aromatic moieties influences the electron distribution and, consequently, the energies of the frontier orbitals.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.50 |

Note: The values in the table are representative for a thiazole derivative and are intended for illustrative purposes. Actual values for this compound would require specific DFT calculations.

Electrostatic Potential Surface Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. Green regions represent neutral potential tandfonline.comresearchgate.net.

For this compound, the MEP surface would likely show a region of high electron density (negative potential) around the phenolic oxygen and the nitrogen and sulfur atoms of the thiazole ring, making them potential sites for hydrogen bonding and interactions with electrophiles. The phenyl rings would exhibit a more complex potential distribution, with the phenolic phenyl ring being more activated towards electrophilic substitution due to the hydroxyl group. Understanding the MEP is crucial for predicting how the molecule will interact with biological targets, such as the active site of an enzyme tandfonline.comresearchgate.net.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the protein-ligand complex and the conformational changes that may occur upon binding over time.

For this compound, molecular docking studies can identify potential protein targets and elucidate the specific interactions that govern its binding. These studies are often performed against enzymes implicated in various diseases, such as cyclooxygenase (COX) enzymes in inflammation or specific kinases in cancer smolecule.com.

Protein-Ligand Interaction Energy Calculations and Binding Affinity Predictions

Molecular docking programs calculate a scoring function to estimate the binding affinity between a ligand and a protein. This score, often expressed as a binding energy (e.g., in kcal/mol), provides a prediction of how strongly the ligand will bind to the target. Lower binding energies generally indicate a more stable protein-ligand complex and higher binding affinity mdpi.combohrium.com.

Studies on structurally related thiazole derivatives have shown that they can exhibit significant binding affinities for various protein targets. For instance, docking studies of thiazole derivatives against lanosterol (B1674476) C14α-demethylase, an important fungal enzyme, have revealed favorable binding energies, suggesting their potential as antifungal agents mdpi.com. The binding energy of this compound would depend on the specific protein target and the nature of the interactions formed.

| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Phenolic Thiazole Analog | Cyclooxygenase-2 (COX-2) | -8.5 | Tyr385, Ser530, Arg120 |

| Phenolic Thiazole Analog | Lanosterol 14α-demethylase | -9.2 | Tyr118, Phe233, Leu376 |

Note: The data in this table is representative and based on studies of similar compounds. The specific binding energy and interacting residues for this compound would need to be determined through specific docking studies.

Analysis of Binding Modes and Conformational Changes upon Ligand Binding

Beyond predicting binding affinity, molecular docking provides a detailed picture of the binding mode, which includes the specific orientation and conformation of the ligand within the protein's active site. This analysis reveals the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying the physicochemical properties or structural features (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, untested compounds nih.gov.

While a specific QSAR model for this compound has not been reported, the principles of QSAR can be applied to a series of its analogs to predict their biological activities, such as anti-inflammatory or anticancer effects. The development of a QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating a variety of molecular descriptors, building a mathematical model using statistical methods like multiple linear regression or machine learning algorithms, and validating the model's predictive power nih.govacs.org. Such models can guide the synthesis of new derivatives with potentially enhanced biological activity.

Molecular Descriptor Generation and Selection

There are no published studies that specifically detail the generation and selection of molecular descriptors for this compound. Such a study would typically involve the calculation of a wide array of descriptors that characterize the molecule's topological, geometrical, electronic, and physicochemical properties. The subsequent selection process, often employing statistical methods or machine learning algorithms, would aim to identify a subset of these descriptors that are most relevant to a particular biological activity or property of interest. Without a defined biological endpoint or property to model for this specific compound, and without any existing research, a discussion on descriptor generation and selection remains purely hypothetical.

Predictive Model Development and Internal/External Validation

Consistent with the lack of specific descriptor data, there are no predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, that have been developed and validated for this compound. The development of a robust predictive model would necessitate a dataset of structurally related compounds with measured biological activities, from which a mathematical relationship between the chemical structure and the activity could be derived. The validation of such a model, through both internal (e.g., cross-validation) and external (using a separate test set) methods, is crucial to ensure its predictive power and reliability. As no such studies focusing on this compound are available, no data on model development or validation can be presented.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Characterization of 2 2 Phenyl 1,3 Thiazol 4 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of one-dimensional and two-dimensional spectra, the chemical environment and connectivity of each atom can be determined.

1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Resonance Assignment and Stereochemical Elucidation

The structural confirmation of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol relies heavily on 1D and 2D NMR techniques. While specific spectral data for this exact ortho-hydroxy isomer is not widely available in published literature, the expected signals can be inferred from analyses of closely related substituted phenylthiazole compounds. mdpi.comvulcanchem.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons on the two phenyl rings and the thiazole (B1198619) ring. The protons of the phenyl group at position 2 of the thiazole would typically appear as a multiplet in the aromatic region. The protons on the 2-hydroxyphenyl substituent at position 4 would present a more complex pattern due to the influence of the hydroxyl group, which can also participate in hydrogen bonding. The thiazole proton at position 5 is expected to appear as a characteristic singlet. mdpi.com The exact chemical shifts are sensitive to the solvent used and the concentration. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbons of the thiazole ring, the two phenyl rings, and the carbon bearing the hydroxyl group. The chemical shift for the C5 carbon of the thiazole ring in similar 4-phenyl-1,3-thiazole derivatives is typically found around 110–115 ppm. mdpi.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the individual phenyl rings, helping to assign adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in confirming the stereochemistry and the through-space relationship between protons on the different ring systems.

A comprehensive analysis of these spectra would be required for the complete assignment of all proton and carbon resonances and to confirm the ortho-position of the hydroxyl group on the phenyl ring at the C4 position of the thiazole.

Table 1: Anticipated NMR Data for this compound

| Technique | Expected Information |

|---|---|

| ¹H NMR | Signals for aromatic protons (phenyl and hydroxyphenyl groups), thiazole H5 proton, and phenolic OH proton. |

| ¹³C NMR | Resonances for all unique carbon atoms, including those of the thiazole and phenyl rings. |

| COSY | Correlation between coupled protons within the aromatic rings. |

| HSQC | Correlation between carbons and their directly attached protons. |

| HMBC | Correlations confirming the connectivity between the phenyl rings and the thiazole core. |

| NOESY | Through-space correlations confirming the stereochemistry and conformation. |

Solid-State NMR for Polymorphic and Amorphous Solid Characterization

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in the solid phase. This technique is particularly valuable for characterizing polymorphism (the existence of multiple crystalline forms) and amorphous solids, which can have different physical properties. For phenylthiazole derivatives, ssNMR could distinguish between different crystal packing arrangements by detecting variations in chemical shifts and relaxation times caused by intermolecular interactions. Although specific ssNMR studies on this compound are not documented, this method remains a powerful tool for the comprehensive characterization of its solid forms.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a newly synthesized compound. For this compound (C₁₅H₁₁NOS), HRMS would provide a highly accurate mass measurement, allowing for the differentiation from other compounds with the same nominal mass but different elemental compositions. The technique is routinely used in the characterization of novel thiazole derivatives to confirm their identity. acs.org

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation and isomer differentiation. For this compound, characteristic fragmentation would likely involve cleavage of the bonds connecting the phenyl rings to the thiazole core and potentially losses of small molecules like CO or HCN from the ring systems. Analysis of the fragmentation pathways of related thiazole and phenolic compounds helps in predicting the expected fragmentation for the title compound, which is crucial for its unambiguous identification in complex mixtures or for metabolic studies.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the crystal lattice can be determined, providing unambiguous proof of the molecular structure and stereochemistry.

Single-Crystal X-ray Diffraction for Absolute Configuration, Bond Lengths, and Angles

Single-crystal X-ray diffraction stands as the gold standard for determining the precise three-dimensional structure of a crystalline compound. This technique allows for the unambiguous determination of atomic coordinates, from which absolute configuration, covalent bond lengths, and bond angles can be calculated with high precision.

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of closely related structures provides significant insight into its expected molecular geometry. For instance, in the related compound 2-(2-Amino-5-methylthiazol-4-yl)phenol, the benzene (B151609) and thiazole rings are nearly coplanar, exhibiting a small dihedral angle of just 2.1(2)°. nih.gov This planarity is facilitated by a strong intramolecular O-H···N hydrogen bond between the phenolic hydroxyl group and the thiazole nitrogen atom. nih.gov

Conversely, steric hindrance can lead to significant deviations from planarity. In 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, the presence of a methyl substituent on the thiazole ring forces the phenolic and thiazole rings out of coplanarity, resulting in a larger dihedral angle of 23.46(10)°, despite the presence of a similar intramolecular O-H···N hydrogen bond. researchgate.net In other derivatives, such as Phenyl N-(1,3-thiazol-2-yl)carbamate, the dihedral angle between the aromatic rings can be as large as 66.69(3)°. iucr.orgresearchgate.net

These examples demonstrate that the conformation of this compound is likely to involve a relatively small dihedral angle between the phenyl and phenol-substituted thiazole rings, stabilized by an intramolecular hydrogen bond. The precise bond lengths and angles would be characteristic of sp²-hybridized carbon and nitrogen atoms within the aromatic systems.

Table 1: Expected Structural Features from X-ray Diffraction of Thiazole Derivatives

| Structural Feature | Expected Observation for this compound | Rationale/Comparison |

|---|---|---|

| Intramolecular Hydrogen Bond | Present between phenolic O-H and thiazole N | Commonly observed in related ortho-hydroxyphenyl thiazole structures, contributing to planarity. nih.govresearchgate.net |

| Ring Coplanarity | Near-coplanar to moderately twisted | The dihedral angle between the phenyl and thiazole rings is sensitive to steric effects from substituents. nih.govresearchgate.net |

| Crystal Packing | Stabilized by intermolecular interactions | Hydrogen bonds (e.g., N-H···O) and π-π stacking interactions are common in the crystal lattices of related compounds. iucr.orgresearchgate.netiucr.org |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze polycrystalline materials. It is instrumental in identifying the crystalline phase of a compound and assessing its purity. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.

For a newly synthesized batch of this compound, PXRD would be employed to confirm its structural identity and purity. The experimental PXRD pattern obtained from the sample would be compared against a reference pattern. researchgate.net This reference can be either a calculated pattern derived from single-crystal X-ray diffraction data or a standard pattern from a crystallographic database. researchgate.netsemanticscholar.org A match between the experimental and reference patterns confirms the presence of the correct crystalline phase. Furthermore, the absence of peaks attributable to starting materials or potential polymorphic impurities validates the sample's purity.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the molecule's functional groups, bonding, and conformation, providing detailed structural information.

Assignment of Characteristic Functional Group Frequencies and Band Intensities

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. By analyzing the spectra of analogous compounds, a reliable assignment of these vibrational frequencies can be made. tandfonline.comdntb.gov.ua

Key functional groups and their expected vibrational frequencies include:

Phenolic O-H Stretch: A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group. The broadening is often indicative of hydrogen bonding.

Aromatic C-H Stretch: These vibrations typically appear in the 3000-3100 cm⁻¹ region. tsijournals.com

C=N Stretch: The stretching vibration of the carbon-nitrogen double bond within the thiazole ring is expected to produce a medium to strong intensity band in the region of 1500-1600 cm⁻¹. tsijournals.comsemanticscholar.org

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ range correspond to the stretching vibrations of the carbon-carbon bonds within the phenyl and thiazole rings.

C-S Stretch: The carbon-sulfur stretching vibration of the thiazole ring generally appears as a weaker band in the 600-800 cm⁻¹ range. tandfonline.comtsijournals.com

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives

| Functional Group | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) | References |

|---|---|---|---|

| Phenol (B47542) O-H Stretch | 3200-3600 (broad) | Weak or not observed | tandfonline.com |

| Phenol O-H Bend | ~1300 | ~1296 | tandfonline.com |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | tandfonline.comtsijournals.com |

| Thiazole C=N Stretch | 1504-1577 | ~1549 | tandfonline.comsemanticscholar.org |

| Aromatic C=C Stretch | 1450-1600 | 1400-1700 | tandfonline.com |

| Thiazole C-S Stretch | 570-800 | 580-800 | tandfonline.comtsijournals.com |

Conformational Analysis and Intermolecular Interactions via Vibrational Modes

Vibrational spectroscopy is exceptionally sensitive to the conformational state of a molecule and the nature of its intermolecular interactions. Hydrogen bonding, in particular, has a profound and readily observable effect on the spectra.

The formation of the intramolecular O-H···N hydrogen bond between the phenol and thiazole moieties would cause a significant red shift (a shift to lower frequency) and broadening of the O-H stretching band in the IR spectrum compared to a non-hydrogen-bonded phenol. tandfonline.com This provides direct spectroscopic evidence for this key structural feature.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-4-(1-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)ethyl)phenol (CTP) |

| 2-(2-Amino-5-methylthiazol-4-yl)phenol |

| 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol |

| Phenyl N-(1,3-thiazol-2-yl)carbamate |

Emerging Research Applications and Future Perspectives for 2 2 Phenyl 1,3 Thiazol 4 Yl Phenol

Development of Fluorescent Probes and Chemical Sensors

The inherent fluorescence properties of the thiazole-phenol core make it an excellent platform for the design of chemosensors. These sensors operate on principles that translate the recognition of a specific analyte into a measurable optical signal.

The design of fluorescent probes and chemical sensors based on the thiazole-phenol core hinges on several key photophysical and chemical principles. The core structure acts as a fluorophore, and its interaction with target analytes can modulate its fluorescence output through various mechanisms. These mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).

The phenol (B47542) group can act as a proton donor and a recognition site, while the nitrogen and sulfur atoms in the thiazole (B1198619) ring can serve as coordination sites for metal ions. nih.govresearchgate.net By strategically modifying the core structure, for instance, by introducing specific binding sites or reactive groups, sensors with high selectivity and sensitivity for particular analytes can be developed. For example, the incorporation of a Schiff base can provide additional coordination sites, enhancing the sensor's affinity for certain metal ions like Cu²⁺. diva-portal.org Similarly, the introduction of groups that can be cleaved upon reaction with an analyte, such as a dinitrobenzenesulfonyl (DNBS) unit for glutathione (B108866) detection, can lead to a "turn-on" fluorescence response.

The principle of chelation-enhanced fluorescence (CHEF) is another important design strategy. In this case, the binding of a metal ion to the thiazole-phenol ligand restricts intramolecular rotations, leading to a significant increase in fluorescence intensity. nih.gov The versatility of the thiazole-phenol scaffold allows for the development of sensors that can operate through these different mechanisms, enabling the detection of a wide range of analytes.

Derivatives of the thiazole-phenol core have been successfully applied in the detection of various ions and small molecules. These sensors offer advantages such as high sensitivity, selectivity, and often, the ability for real-time detection and visualization in biological systems.

One area of application is the detection of metal cations. For instance, quinoline-based thiazole derivatives have demonstrated the ability to selectively detect Fe³⁺, Fe²⁺, and Cu²⁺ ions through fluorescence quenching. researchgate.net The stoichiometry of the complex formed between the sensor and the metal ion is often 1:1, as determined by Job's plot analysis. researchgate.net Another example is a thiazole-based Schiff base that has been developed for the selective "turn-on" fluorescent sensing of Cu²⁺ ions. diva-portal.org Furthermore, trifluoro-substituted 2-hydroxyphenyl-benzothiazole derivatives have been shown to be sensitive fluorescent probes for metal cations like Mg²⁺ and Zn²⁺, as well as for pH changes. chemscene.com

The detection of anions is another important application. A phenolate-thiazole derivative has been synthesized as a reversible "turn-on" chemosensor for the selective detection of the carbonate anion (CO₃²⁻) in a wide pH range. Current time information in Bangalore, IN. This sensor operates through a PET mechanism and has a low limit of detection. Current time information in Bangalore, IN. Moreover, a conjugated polymer containing a 2-(benzo[d]thiazol-2-yl)phenol moiety has been developed for the highly selective colorimetric and fluorescent detection of fluoride (B91410) ions (F⁻) based on the cleavage of a Si-O bond. mdpi.com

The following table summarizes some examples of thiazole-phenol based sensors and their target analytes:

| Sensor Type | Target Analyte | Detection Mechanism | Reference |

| Phenolate-thiazole derivative | Carbonate anion (CO₃²⁻) | Photoinduced Electron Transfer (PET) | Current time information in Bangalore, IN. |

| Quinoline-based thiazole derivative | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence quenching | researchgate.net |

| Thiazole-based Schiff base | Cu²⁺ | Chelation-Enhanced Fluorescence (CHEF) | diva-portal.org |

| 2-(Benzo[d]thiazol-2-yl)phenol polymer | Fluoride ion (F⁻) | Si-O bond cleavage | mdpi.com |

| Trifluoro-substituted 2-hydroxyphenyl-benzothiazole | Mg²⁺, Zn²⁺, pH | Fluorescence enhancement | chemscene.com |

Utilization as Chiral Ligands in Asymmetric Catalysis

The rigid and planar structure of the thiazole ring, combined with the potential for introducing chirality, makes the 2-(2-phenyl-1,3-thiazol-4-yl)phenol scaffold a promising candidate for the development of chiral ligands for asymmetric catalysis.

The design of chiral analogues of this compound for asymmetric catalysis involves the introduction of stereogenic centers into the molecular framework. This can be achieved through various synthetic strategies. One common approach is to use a chiral auxiliary, such as Oppolzer's camphorsultam, to direct the diastereoselective alkylation of a precursor molecule, thereby introducing chirality into the ligand backbone. nih.govrsc.org

Another strategy involves the use of chiral building blocks in the synthesis of the ligand. For example, chiral amino alcohols can be condensed with a thiazole-containing carboxylic acid or its derivative to create a chiral oxazoline (B21484) or thiazoline (B8809763) ring adjacent to the thiazole core. mdpi.com The modular nature of the synthesis of these ligands allows for the introduction of diversity at a late stage, enabling the fine-tuning of the ligand's steric and electronic properties to match specific substrates and catalytic reactions. acs.org The resulting chiral ligands, often bidentate N,P-ligands, can then be complexed with transition metals like iridium to form active catalysts. nih.govrsc.org

The following table outlines some design strategies for chiral thiazole-phenol analogues:

| Design Strategy | Key Feature | Example of Chiral Source | Reference |

| Diastereoselective Alkylation | Use of a chiral auxiliary to control stereochemistry. | Oppolzer's camphorsultam | nih.govrsc.org |

| Chiral Building Blocks | Incorporation of enantiomerically pure starting materials. | Chiral amino alcohols | mdpi.com |

| Modular Synthesis | Late-stage introduction of diverse functional groups. | Varies | acs.org |

Chiral thiazole-based ligands have been successfully applied in enantioselective transformations, particularly in the iridium-catalyzed asymmetric hydrogenation of olefins. nih.govdiva-portal.orgrsc.org This reaction is of great importance in the synthesis of chiral pharmaceutical intermediates, as it allows for the creation of a stereocenter with high enantiomeric excess.

Iridium complexes of chiral thiazole-phosphine ligands have shown high reactivity and enantioselectivity in the hydrogenation of a variety of prochiral olefins, including both functionalized and unfunctionalized substrates. rsc.org These catalysts have been found to be as effective as their cyclic counterparts, demonstrating the versatility of the open-chain ligand design. nih.gov The stereochemical outcome of the hydrogenation can be influenced by the structure of the ligand backbone, highlighting the importance of ligand design in achieving high selectivity. rsc.org

For example, iridium catalysts bearing these chiral thiazole-based ligands have been used for the asymmetric hydrogenation of trisubstituted olefins, which are often challenging substrates. nih.govrsc.orgacs.org The ability to achieve high yields and excellent stereoselectivity in these transformations makes these catalysts valuable tools for the synthesis of enantiomerically pure compounds that are key building blocks for pharmaceuticals.

Exploration as Components in Supramolecular Assemblies and Advanced Materials

The planar and aromatic nature of the this compound core, along with its capacity for hydrogen bonding and π-π stacking interactions, makes it an attractive component for the construction of supramolecular assemblies and advanced materials.

The self-assembly of molecules into well-defined, ordered structures is a powerful bottom-up approach for creating new materials with unique properties. Thiazole-containing compounds have been shown to form supramolecular structures through non-covalent interactions. For instance, derivatives of 2-hydroxybenzylidene-thiazolo[3,2-a]pyrimidines have been observed to self-assemble into chiral 1D chains in the crystalline phase, stabilized by intermolecular hydrogen bonding. mdpi.com The ability of the phenol group to act as a hydrogen bond donor and the thiazole ring to participate in π-π stacking are key drivers for such self-assembly processes.

Furthermore, the incorporation of thiazole moieties into photochromic materials has been explored. Thiazole-substituted bicyclic aziridines have been synthesized and shown to exhibit reversible photoisomerization in both solution and the solid state. acs.org This property allows for the modulation of the material's electronic and optical properties with an external light source, opening up possibilities for applications in optoelectronic devices and stimuli-responsive materials. acs.org The electron-rich nature of the thiazole ring can enhance the performance of these photochromic systems. acs.org While direct research on the supramolecular and materials applications of this compound is still emerging, the properties of similar thiazole-containing structures suggest its significant potential in these areas.

Investigation of Hydrogen Bonding and π-Stacking Interactions in Self-Assembly

The self-assembly of molecules into ordered supramolecular structures is dictated by a range of non-covalent interactions. For this compound, the key interactions governing its potential self-assembly are hydrogen bonding and π-stacking.

In addition to hydrogen bonding, the aromatic nature of both the phenyl and thiazole rings facilitates π-π stacking interactions. nih.govacs.org These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, play a significant role in stabilizing the assembled structures. nih.govresearchgate.net The presence of the sulfur atom in the thiazole ring and the hydroxyl group on the phenol can modulate the electron density of the aromatic systems, influencing the nature and strength of these stacking interactions. smolecule.comvulcanchem.com The interplay between hydrogen bonding and π-stacking is a critical area of investigation, as it dictates the packing of molecules in the crystalline state and the formation of ordered assemblies in solution. acs.org

Design of Functional Organic Frameworks

Functional Organic Frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs), are porous crystalline materials constructed from organic building blocks. The unique structural characteristics of this compound make it a promising candidate for use as a ligand or building block in the design of such frameworks.

The phenolic oxygen and the thiazole nitrogen can act as coordination sites for metal ions, potentially enabling the formation of novel MOFs. By carefully selecting metal nodes and reaction conditions, it may be possible to direct the assembly of this compound into frameworks with tailored pore sizes and functionalities. Similarly, the phenol group could be modified or used in condensation reactions to form the covalent linkages required for COF synthesis. The inherent properties of the thiazole and phenyl rings could then be imparted to the resulting framework, opening up possibilities for applications in areas like gas storage, catalysis, and sensing. While specific research on incorporating this compound into such frameworks is still an emerging area, the principles established with similar phenolic and heterocyclic ligands suggest a high potential for future development.

Prospects in Pre-clinical Drug Discovery Research (Mechanistic Focus)

The thiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a core component of numerous biologically active compounds and several FDA-approved drugs. colab.wsresearchgate.netfabad.org.tr This has spurred significant interest in this compound and its derivatives as potential therapeutic agents.

Identification of Novel Biological Targets for Therapeutic Intervention

Research into the biological activities of thiazole-containing compounds has revealed a wide array of potential molecular targets. nih.govresearchgate.net Derivatives of the closely related 2-(thiazol-4-yl)phenol (B8737430) have been shown to modulate the activity of cellular signaling pathways by binding to kinases and to inhibit essential bacterial enzymes like UDP-N-acetylmuramate/L-alanine ligase. evitachem.com

The broader class of thiazole derivatives has been investigated for its ability to target a multitude of proteins implicated in cancer, including:

Kinases: These enzymes are crucial for cell signaling, and their dysregulation is a hallmark of many cancers. Thiazole-containing drugs like Dasatinib are potent kinase inhibitors. colab.wsresearchgate.net

Polymerases and Topoisomerase II: These enzymes are involved in DNA replication and repair, and their inhibition can lead to cancer cell death. researchgate.net

Microtubule-associated proteins: The thiazole core is found in agents like epothilones, which disrupt microtubule dynamics, a key process in cell division. colab.ws

VEGFR-2: This receptor is critical for angiogenesis, the formation of new blood vessels that tumors need to grow. researchgate.net

Human Lactate Dehydrogenase A (hLDHA): This enzyme is involved in tumor metabolism, and its inhibition by thiazole-based small molecules is being explored as an anticancer strategy. acs.org

Given these precedents, this compound represents a promising scaffold for designing inhibitors against these and other novel biological targets. nih.govjpionline.org Its specific target profile is an active area of investigation.

Optimization Strategies for Lead Compounds in Hit-to-Lead and Lead Optimization Phases (In Vitro)

Once a "hit" compound like this compound shows promising activity against a biological target, it enters the hit-to-lead and lead optimization phases of drug discovery. The goal is to systematically modify the molecule's structure to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). mdpi.com

For the this compound scaffold, several optimization strategies can be employed based on established structure-activity relationships (SAR) for thiazole derivatives: acs.org

Substitution on the Phenyl Ring: Adding different chemical groups (e.g., halogens, methoxy (B1213986) groups, nitro groups) to various positions on the phenyl ring can significantly alter the compound's electronic properties and its interactions with the target protein. acs.orgmdpi.com

Modification of the Phenol Group: The hydroxyl group can be converted into an ether or ester to modulate its hydrogen bonding capacity and lipophilicity, which can affect cell permeability and metabolic stability.

Substitution at other positions on the Thiazole Ring: While the core structure is 2,4-disubstituted, modifications at the 5-position of the thiazole ring can also be explored to fine-tune activity and selectivity.

Bioisosteric Replacement: The phenyl or phenol group could be replaced with other ring systems (e.g., pyridine, pyrimidine) to explore different binding interactions and improve properties like solubility. acs.org

These modifications are typically guided by computational modeling and evaluated through a battery of in vitro assays to build a comprehensive SAR profile, ultimately leading to a lead compound with improved drug-like characteristics. acs.orgacs.org

Challenges and Opportunities in Developing Thiazole-Based Scaffolds for Drug Development

The development of drugs based on the thiazole scaffold presents both distinct opportunities and significant challenges.

Opportunities:

Structural Versatility: The thiazole ring is a versatile scaffold that can be readily functionalized at multiple positions, allowing for extensive chemical modification to optimize therapeutic properties. nih.govsmolecule.com